

CRISPR-Cas9 screening to identify Lasiodonin targets

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Application Note & Protocol

Topic: High-Throughput Identification of **Lasiodonin**'s Molecular Targets Using Genome-Wide CRISPR-Cas9 Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lasiodonin, a diterpenoid compound with demonstrated anti-tumor properties, holds promise for cancer therapy. However, its precise molecular mechanisms and direct cellular targets remain largely uncharacterized. This application note describes a comprehensive strategy employing a genome-wide CRISPR-Cas9 positive selection screen to systematically identify genes whose knockout confers resistance to Lasiodonin-induced cytotoxicity. Identifying these "resistance genes" provides a powerful methodology for elucidating the compound's mechanism of action and discovering its direct protein targets. We provide detailed protocols for the entire workflow, from the initial CRISPR-Cas9 screen in a cancer cell line to the validation of candidate genes through secondary functional assays. This approach enables the rapid deconvolution of the signaling pathways perturbed by Lasiodonin, paving the way for targeted therapeutic development.

Introduction







Lasiodonin is a natural diterpenoid compound isolated from the plant Isodon species. While structurally similar to the well-studied compound Oridonin, the specific molecular targets of **Lasiodonin** are not fully understood. Oridonin has been shown to exhibit broad-spectrum anticancer effects by inducing apoptosis and autophagy through modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][3] These findings suggest that **Lasiodonin** may operate through similar mechanisms, but a systematic, unbiased approach is required to identify its direct cellular interactors.

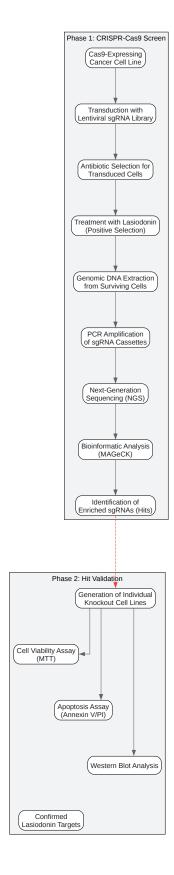
Forward genetic screens using CRISPR-Cas9 technology have become a powerful tool for unbiased target identification and mechanism-of-action studies for small molecules.[4] By creating a pooled library of cells, each with a single gene knockout, researchers can identify which genetic perturbations lead to a specific phenotype, such as resistance to a cytotoxic compound.[5] In a positive selection screen, cells are treated with a lethal dose of the compound. The surviving cells will be enriched for sgRNAs targeting genes that are essential for the compound's cytotoxic activity.[6] Subsequent deep sequencing of the sgRNA population in the surviving cells reveals the genes whose loss confers resistance, thereby identifying potential drug targets or critical pathway components.[7]

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of **Lasiodonin**. The workflow covers lentiviral delivery of a pooled sgRNA library, positive selection with **Lasiodonin**, identification of candidate genes via next-generation sequencing, and subsequent validation using cell viability and apoptosis assays.

Experimental Workflow & Signaling Pathways Visualizing the Experimental Workflow

The overall strategy involves transducing a Cas9-expressing cell line with a genome-wide sgRNA library, applying positive selection with **Lasiodonin**, and identifying enriched genes in the resistant population, followed by functional validation.





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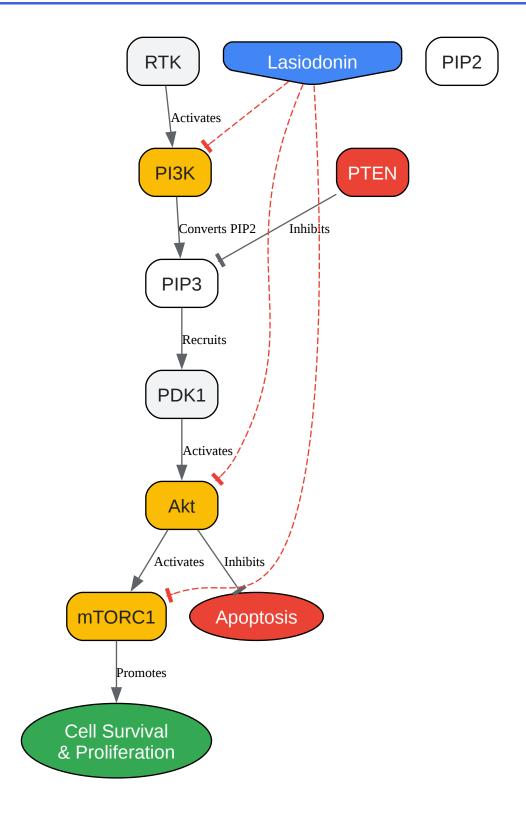
Caption: Overall workflow for **Lasiodonin** target identification.



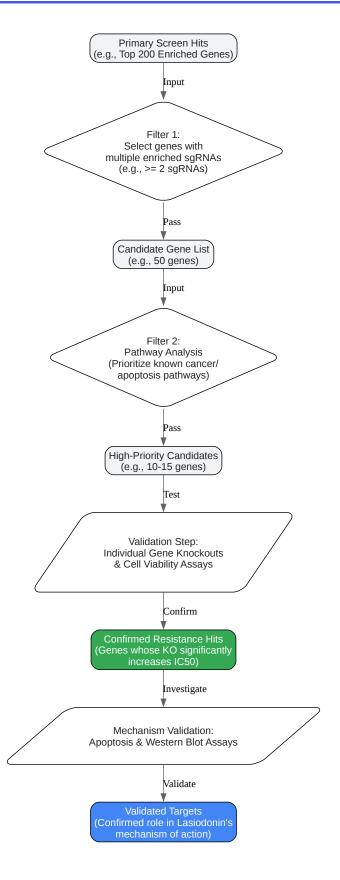
Postulated Signaling Pathway: PI3K/Akt/mTOR

Based on the known mechanisms of the related compound Oridonin, **Lasiodonin** may exert its effects by inhibiting pro-survival signaling pathways like the PI3K/Akt/mTOR cascade.[3][8] Genes within this pathway are therefore plausible candidates to be identified in the screen.









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